Target Engagement: NOX1 Inhibition Potency (pIC50) vs. Closest Pyridinylmethyl Analog
In a cell-free NOX1 enzyme inhibition assay, N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide inhibited NOX1 with a pIC50 of 7.8 (equivalent to an IC50 of 15.8 nM). By comparison, the N-(cyclopropylmethyl) analog (CAS not publicly available) achieved a pIC50 of 6.2 (IC50 = 631 nM) under identical assay conditions, representing a 40-fold potency advantage for the target compound [1].
| Evidence Dimension | NOX1 enzyme inhibition pIC50 |
|---|---|
| Target Compound Data | pIC50 7.8 (IC50 15.8 nM) |
| Comparator Or Baseline | N-(cyclopropylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide analog: pIC50 6.2 (IC50 631 nM) |
| Quantified Difference | 40-fold (ΔpIC50 = 1.6) |
| Conditions | Cell-free NOX1 enzyme assay, recombinant human NOX1, 30 min incubation |
Why This Matters
For a NOX1 screening program, selecting the target compound over the N-cyclopropylmethyl analog provides a 40-fold sensitivity gain, enabling detection of weaker positive allosteric modulators or use at lower concentrations where off-target effects are minimized.
- [1] Patent US10130619B2. Amido thiadiazole derivatives as NADPH oxidase inhibitors. Published 2018-11-20. Table 1, Example 12 vs. Example 35. Assignee: Genkyotex Suisse SA. View Source
